4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid - 869634-04-8

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid

Catalog Number: EVT-2910120
CAS Number: 869634-04-8
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 2-Amino-4-phenylthiazole: This can be achieved via the Hantzsch thiazole synthesis using α-bromophenylacetaldehyde and thiourea. [, , ]
Chemical Reactions Analysis
  • Amide bond formation: The carboxylic acid group can react with amines using coupling reagents to form amides. [, ]
  • N-alkylation: The amine group can react with alkyl halides to form N-alkylated derivatives. []
Mechanism of Action
  • Enzyme inhibition: The molecule might interact with the active sites of enzymes, inhibiting their activity. [, , , ]
  • Receptor binding: It could bind to specific receptors, triggering or blocking downstream signaling pathways. [, , ]
Applications
  • Medicinal Chemistry: As a potential scaffold for designing new drugs targeting various diseases. For instance, it could be explored for antimicrobial [, , , , , , , , , , ], anti-inflammatory [, , , ], or anticancer activities [, ] based on the reported activities of related compounds.

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

    Compound Description: SR 121787 is a new antiaggregating agent that, when metabolized in vivo, generates the corresponding diacid SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. [] SR 121787 effectively inhibits ADP-induced platelet aggregation in baboons, demonstrating prolonged antithrombotic effects. []

3-Amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one Schiff bases (TZP4a-l)

    Compound Description: TZP4a-l represent a series of Schiff bases derived from 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one. [] Compounds within this series, specifically TZP4g and TZP4h, exhibit noteworthy activity against Bacillus subtilis and Aspergillus niger. [] Furthermore, TZP4g demonstrates significant antitubercular activity against the Mycobacterium tuberculosis H37Rv strain, surpassing the potency of standard drugs pyrazinamide and streptomycin. []

    Relevance: This series incorporates a 4-phenyl-1,3-thiazol-2-yl moiety, a key structural feature also present in 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid. [] This shared structural element suggests a potential for similar biological activities and warrants further investigation.

3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid

    Compound Description: This compound belongs to a group of N,N-disubstituted β-amino acids containing thiazole, aromatic, and heterocyclic substituents. [] Notably, this compound exhibits growth-promoting effects in rapeseed, leading to increased seed yield and oil content. []

    Relevance: This compound shares a significant structural resemblance to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid. Both possess a phenylthiazol-2-yl moiety. Additionally, both are structurally similar to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. [] The presence of the thiazole ring and the carboxylic acid group highlights their structural similarity. These similarities may contribute to shared biological targets or mechanisms of action.

2-(Substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives

    Compound Description: This series of compounds was synthesized and investigated for its antihyperglycemic activity. [] The study involved evaluating the blood glucose-lowering ability of these thiazolidinones in normal rats using a sucrose-loaded model (SLM) and an alloxan-induced diabetes model. []

    Relevance: While structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this series shares a common pharmacophore—the 1,3-thiazole ring. [] This structural similarity, despite differences in the substituents on the thiazole ring, suggests the possibility of shared or related biological targets, particularly those involved in glucose metabolism.

(E)-6-chloro-N2-phenyl-N4-(4-phenyl-5-(phenyldiazenyl)-2λ3,3λ2-thiazol-2-yl)-1,3,5-triazine-2,4-diamine (CPTD)

    Compound Description: CPTD is a potential drug candidate with promising anti-methicillin-resistant Staphylococcus aureus (MRSA) activity. [] Molecular docking studies revealed favorable binding interactions with key MRSA proteins, indicating its potential as an effective antibacterial agent. []

    Relevance: Similar to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, CPTD possesses a 4-phenyl-1,3-thiazol-2-yl moiety. [] This structural similarity, along with its potent antibacterial activity, suggests that 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid might also exhibit antimicrobial properties, warranting further exploration.

N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines (4)

    Compound Description: These compounds are a product of a thermodynamically controlled reversible reaction between morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide and phenacyl bromides. []

    Relevance: This compound series, though structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, highlights the reactivity of the thiazole ring system and its susceptibility to ring-opening and rearrangement reactions under specific conditions. [] This information could be relevant when considering potential metabolic pathways or chemical modifications of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid.

3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones (4a-h)

    Compound Description: This series represents a group of isoxazolyl thiazolyl thiazolidinones synthesized from an isoxazolyl chloroacetamide precursor. [] The compounds were synthesized with the aim of exploring their potential biodynamic agents. []

    Relevance: Although not directly analogous in structure to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this series emphasizes the versatility of the thiazole ring as a building block for constructing diverse heterocyclic systems with potential biological activities. [] This information could be relevant for future synthetic explorations involving 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid as a starting point.

4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (Sulfathiazole)

    Compound Description: Sulfathiazole is a well-known antibacterial sulfa drug that inhibits the corrosion of carbon steel in acidic environments. [] It acts as an adsorption inhibitor, forming a protective film on the metal surface. []

    Relevance: Sulfathiazole shares a critical structural feature with 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid — the 1,3-thiazole ring. [] Despite significant structural differences, this shared moiety suggests that 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid might interact with biological targets similar to those of sulfathiazole, warranting further investigation into its potential antibacterial or other biological properties.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

    Compound Description: These novel bi-heterocyclic propanamides demonstrated potent urease inhibitory activity and low cytotoxicity. [] This suggests their potential as therapeutic agents against urease-related disorders. []

    Relevance: This series shares the 1,3-thiazole core structure with 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid. [] The presence of a substituted phenylpropanamide group in these compounds, while not directly comparable to the butanoic acid moiety in the main compound, indicates potential for exploring similar structural modifications in 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid to modulate its biological activity.

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j)

    Compound Description: This series of compounds was synthesized and found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Notably, compounds 8d and 8f displayed enhanced activity against Gram-negative bacteria compared to the control drug gentamicin. []

    Relevance: These compounds, like 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, contain a thiazole ring. [] Although the overall structures differ significantly, the presence of a shared heterocyclic scaffold suggests that exploring modifications around the thiazole ring in 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid might yield derivatives with enhanced or tailored antibacterial activity.

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate

    Compound Description: This compound is a stable and long-acting mesylate monohydrate salt. [, ] The synthesis of this compound avoids the use of toxic organotin compounds or boronic acid derivative reagents. [, ]

    Relevance: This compound also shares the 1,3-thiazole core structure with 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid. [, ] While structurally distinct overall, the presence of the thiazole ring emphasizes its importance as a pharmacophore in various medicinal chemistry contexts.

{4-(4-Chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl}acetic acid polymorphs

    Compound Description: This entry focuses on two enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl}acetic acid, which differ in their crystal structures and exhibit distinct physicochemical properties. []

    Relevance: Similar to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, these polymorphs possess a 1,3-thiazole ring. [] The study highlights the importance of solid-state properties, such as polymorphism, in drug development, emphasizing that variations in crystal structure can influence a drug's stability, solubility, and bioavailability—crucial factors to consider when developing 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid for potential therapeutic applications.

7-beta-Amino-3-(5-carboxymethyl-4-methyl-1,3-thiazol-2-ylthiomethyl)ceph-3-em-4-carboxylic Acid (TACA)

    Compound Description: TACA represents a cephalosporin antibiotic. [] The provided text describes a process for producing crystalline TACA, a crucial aspect of drug development to ensure consistent pharmaceutical quality and efficacy. []

    Relevance: While TACA is not structurally similar to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, it highlights the importance of the 1,3-thiazole ring as a key structural motif in medicinal chemistry, particularly in the development of antibiotics. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives (11a-n)

    Compound Description: This series of oxazolidinone derivatives containing a thieno-pyridine ring system were synthesized and evaluated for their antimicrobial properties. [] Several compounds exhibited good activity against Gram-positive bacteria. []

    Relevance: Although structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this series highlights the significance of exploring novel heterocyclic scaffolds in the pursuit of new antimicrobial agents. []

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

    Compound Description: This series of compounds showed potent antagonistic activity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, suggesting potential as anticonvulsant agents. []

    Relevance: These compounds, like 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, contain a phenyl-substituted heterocycle. [] The structural variations and their impact on AMPA receptor antagonism provide insights into potential structure-activity relationships that could be relevant when exploring modifications of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid.

3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic Acid Amides (9)

    Compound Description: The text describes the development of a parallel solution-phase synthesis of a combinatorial library of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides. []

    Relevance: This compound series incorporates a 1,3-thiazole ring, demonstrating its versatility as a building block in the synthesis of diverse libraries of compounds. [] Although the overall structure differs significantly from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, the presence of the shared thiazole moiety underscores its potential as a starting point for developing structurally diverse libraries with potentially valuable biological activities.

Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates (3-5)

    Compound Description: These compounds were synthesized and tested for their inhibitory activity against COX-2 and 5-LOX, enzymes involved in inflammation. []

    Relevance: Although structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this series shares the 1,3-thiazole ring, a common pharmacophore in medicinal chemistry. [] The presence of this shared moiety suggests that exploring structural modifications around the thiazole ring in 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid might lead to compounds with anti-inflammatory properties.

Methyl [3-(4-phenyl-thiazol-2-yl)-thioureido]alkanoates (4a-d and 6)

    Compound Description: This series of thiazole thioureas, incorporating an amino acid ester residue, was synthesized via a one-pot sequential reaction. [] The study focused on their preparation and chemoselective reactions. []

    Relevance: These compounds share a structural similarity with 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, as they both contain a 4-phenylthiazol-2-yl moiety. [] This similarity, along with the presence of an amino acid-derived ester side chain, indicates the potential for incorporating amino acid-like functionalities into 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid to modulate its properties and explore potential biological applications.

6-Nitro-1H-benzo[d]oxazol/thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazole-6-yl)ureas/carboxamides (8a-g)

    Compound Description: This series includes novel ureas and carboxamides containing a benzo[d]oxazole or benzo[d]thiazole moiety linked to a pyrazole ring. [] The synthesis involved a multi-step process with various substitutions and ring formations. []

    Relevance: Although structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this series emphasizes the recurring use of heterocyclic moieties, including thiazoles, in medicinal chemistry. [] The incorporation of benzo[d]thiazole in some derivatives highlights the potential for exploring similar structural motifs in 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid to modulate its properties and investigate potential biological applications.

N-(4-(1,3-Benzothiazol-2-yl)phenyl)-β-alanines

    Compound Description: This compound class comprises derivatives of 2-(4-aminophenyl)benzothiazole, many of which are known for their antitumor and antimicrobial activities. [] Halogen-containing derivatives within this class have been explored as probes for detecting β-amyloid plaques in Alzheimer's disease. []

    Relevance: This compound class, specifically the N-substituted β-amino acids, share a structural motif with 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid — the presence of a nitrogen atom linked to a substituted phenyl ring and a carboxylic acid-containing chain. [] This structural similarity, along with the reported biological activities of these β-amino acids, suggests that 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid might also exhibit interesting biological properties, warranting further investigation.

5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives (5a-o)

    Compound Description: These compounds are unique bi-heterocyclic hybrids containing both thiazole and oxadiazole rings. [] They were synthesized and evaluated for their inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. []

    Relevance: Similar to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this series incorporates a 1,3-thiazole ring as a central structural motif. [] This shared feature suggests a potential for similar biological activities and warrants further investigation.

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

    Compound Description: This compound was synthesized and characterized for its spectral properties and biological activities. [] It exhibited promising antibacterial, antifungal, and anticancer activity. []

4-(4-Substituted phenyl)-5,6-disubstituted-1-(4-substituted phenyl thiazol-2-yl)pyridin-2(1H)-one

    Compound Description: This compound series, containing a 4-substituted phenylthiazol-2-yl moiety, was synthesized from citric acid through a multi-step process involving cyclization and substitution reactions. []

    Relevance: The compounds in this series, like 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, share the 4-phenylthiazol-2-yl moiety. [] This structural similarity suggests that exploring modifications around the thiazole ring in 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid might yield derivatives with similar or enhanced biological activity.

3-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-aryl-1,3-thiazolidin-4-ones (4a-h)

    Compound Description: These 1,3-benzoxazole derivatives containing thiazolidinone moieties were synthesized rapidly using microwave-assisted methods. [] The synthesized compounds exhibited significant antimicrobial activity against various bacterial and fungal strains. []

    Relevance: While structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, these derivatives emphasize the utility of incorporating heterocyclic moieties, such as benzoxazole and thiazolidinone, to enhance antimicrobial activity. []

3-[((4-(1,3-dioxoisoindolin-2-yl)phenyl)hydroxyl)methylene amino]-4-methyl benzoic acid

    Compound Description: This compound, a phthalimide-based hybrid Schiff's base compound, was synthesized and characterized for its antibacterial activity. []

1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines

    Compound Description: This series of compounds, featuring a thiazole ring linked to a pyrrolidinone core, were synthesized and evaluated for their antibacterial activity. [] The majority of compounds exhibited significantly enhanced antibacterial effects compared to oxytetracycline against various Gram-positive and Gram-negative bacteria. []

6,8-Disubstituted-3-(4-(4-substituted phenyl)thiazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine

    Compound Description: These compounds were prepared from 2-amino-4-substituted phenylthiazole through a series of reactions involving condensation, reduction, and cyclization. []

    Relevance: These compounds, similar to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, possess a 4-substituted phenylthiazol-2-yl moiety. [] This shared structural feature suggests the possibility of exploring similar modifications and substitutions around the thiazole and phenyl rings in 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid to investigate potential biological activities.

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

    Compound Description: This compound, a 2,3-disubstituted benzopyrimidinone, was synthesized as part of an effort to create novel compounds with diverse biodynamic moieties. []

    Relevance: While structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this compound emphasizes the recurring use of the 1,3-thiazole ring in medicinal chemistry for its diverse biological activities. []

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771)

    Compound Description: PF-05089771 is a potent and selective inhibitor of NaV1.7, a sodium channel subtype involved in pain signaling. []

    Relevance: This compound, like 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, features a thiazole ring. [] Although the structures differ, the shared presence of a thiazole ring, a common pharmacophore in medicinal chemistry, highlights its versatility and potential for various biological activities.

    Compound Description: This series comprises azetidinone and thiazolidinone derivatives incorporating a 1,3,4-thiadiazole ring. [] The compounds were synthesized and screened for their antimicrobial activity. []

    Relevance: While structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this series emphasizes the versatility of incorporating different heterocycles, such as azetidinone, thiazolidinone, and 1,3,4-thiadiazole, for developing compounds with potential antimicrobial activity. []

7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

    Compound Description: This compound is a novel derivative of ceftriaxone disodium, synthesized through condensation with 4-hydroxybenzaldehyde. []

    Relevance: This compound shares a 1,3-thiazole ring with 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, highlighting the prevalence of this heterocycle in medicinal chemistry. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide (8)

    Compound Description: This compound is an orally active CCR5 antagonist synthesized through a practical and efficient method. []

Cefixime Schiff Bases (8-13)

    Compound Description: These Schiff bases were synthesized by reacting cefixime with different aldehydes. []

    Relevance: Although structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this series demonstrates the application of Schiff base formation as a versatile approach for modifying existing drug scaffolds, potentially leading to compounds with enhanced or modified biological activities. []

4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (3) and 5-{3-dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (15)

    Compound Description: These compounds are intermediates in the synthesis of 1,4-dihydropyridine derivatives. []

    Relevance: While structurally different from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, these compounds highlight the use of conjugated systems and electron-rich moieties in organic synthesis, which could inspire the design and synthesis of novel analogs of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid with potentially interesting biological properties. []

N-Mannich Bases of 5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

    Compound Description: These compounds were synthesized via Mannich reactions and evaluated for their antimicrobial, antioxidant, and cytotoxic activities. []

    Relevance: While structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this series showcases the exploration of N-Mannich base derivatives for diverse biological activities, highlighting a potential avenue for structural modification and evaluation of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid. []

3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one

    Compound Description: This compound series involves a thiazolidinone ring linked to an imidazole moiety. [] The synthesis involves a multi-step process, including condensation and cyclization reactions. []

    Relevance: Although structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, these compounds highlight the recurring use of heterocyclic moieties, including thiazolidinone and imidazole, in medicinal chemistry, suggesting potential avenues for modifying the main compound to explore new biological activities. []

3-Chloro-Azetidine-2-One and 1,3-Thiazinan-4-One Derivatives

    Compound Description: This study focused on synthesizing novel 3-chloro-azetidine-2-one and 1,3-thiazinan-4-one derivatives from diimines. []

    Relevance: While not structurally analogous to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this research highlights the use of diimines as building blocks for synthesizing various heterocyclic systems, including azetidines and thiazinanes, which could inspire future synthetic explorations related to 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid. []

[4-Oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydrothiazol-2-yl]acetonitrile derivatives

    Compound Description: A series of compounds derived from [4-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydrothiazol-2-yl]acetonitrile were synthesized and screened for their in vitro antitumor activity. []

    Relevance: While structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, these derivatives highlight the exploration of thiazole-containing compounds for their potential anticancer activity, suggesting a possible area of investigation for the main compound as well. []

8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines

    Compound Description: This series of compounds, featuring a thiazole ring fused to a naphthyridine core, was synthesized through a multi-step process involving heterocyclization and substitution reactions. [] The compounds represent a new class of heterocyclic derivatives with promising biological activity. []

    Relevance: Though structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, the incorporation of a thiazole ring in these compounds, specifically a 2-substituted thiazole ring, highlights its potential for building diverse heterocyclic systems with potential biological applications. []

1-(benzo[d]oxazol/thiazol-2-yl)-methyl-6-phenoxy-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide

    Compound Description: This series of compounds incorporates benzo[d]oxazole or benzo[d]thiazole moieties linked to an imidazole ring through a dioxaphosphepino bridge. []

    Relevance: This series, while structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, emphasizes the recurring use of heterocyclic moieties, including thiazoles and benzothiazoles, in medicinal chemistry. [] The diverse structures and potential biological activities of these compounds suggest the possibility of exploring similar structural modifications in 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid to investigate its potential biological applications.

    Compound Description: The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds, contributing to its solid-state properties. []

    Relevance: While structurally distinct from 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, this compound highlights the importance of considering intermolecular interactions, particularly hydrogen bonding, which can influence the physicochemical properties and potential biological activities of drug-like molecules. [] Understanding these interactions can be valuable when exploring the structure-activity relationships of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid.

Properties

CAS Number

869634-04-8

Product Name

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid

IUPAC Name

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33

InChI

InChI=1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17)

InChI Key

IMNKPPYHTUWMSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCCCC(=O)O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.